Dowicil 75
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H16ClN4+ |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1+ |
InChI Key |
LDLCEGCJYSDJLX-OWOJBTEDSA-N |
Isomeric SMILES |
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl |
Synonyms |
1-(3-chloroallyl)-hexaminium chloride Dowicil 200 quaternium-15 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Preservatives
Dowicil 75 is widely used as a preservative in several industrial formulations due to its effective antimicrobial properties at low concentrations. Key applications include:
- Adhesives : Effective concentrations range from 0.07% to 0.27%, ensuring protection against microbial spoilage without adversely affecting formulation properties.
- Paints and Coatings : It is incorporated in latex paints and coatings to prevent microbial growth, typically at concentrations of 0.07% to 0.2%.
- Metalworking Fluids : this compound is effective in metalworking fluids at concentrations from 0.015% to 0.25%, preventing spoilage and maintaining fluid properties under various conditions.
| Application Type | Recommended Concentration (%) |
|---|---|
| Adhesives | 0.07 - 0.27 |
| Latex Paints | 0.07 - 0.20 |
| Metalworking Fluids | 0.015 - 0.25 |
| Construction Materials | 0.03 pounds per barrel |
Water Treatment
In the context of water treatment, this compound is employed as a microbicide/microbistat in secondary oil injection water systems, demonstrating effectiveness against common spoilage organisms like Pseudomonas aeruginosa and Bacillus subtilis.
Agricultural Products
This compound serves as an inert ingredient in water-based agricultural products such as insecticides and pet shampoos, with permissible concentrations up to 0.2%. Its antimicrobial properties help maintain the stability and efficacy of these formulations.
Textile Production
In textile manufacturing, this compound prevents spoilage of spinning emulsions and finishing solutions, ensuring consistent quality in the final products.
Household Cleaning Products
The compound is also utilized in biodegradable surfactant solutions for household cleaners, where it helps prevent microbial contamination that can lead to odor formation and product degradation.
Case Study: Efficacy in Adhesives
A study conducted on starch-based adhesives demonstrated that this compound effectively preserved the formulation for up to two weeks at concentrations between 300 and 500 ppm (parts per million). The results indicated no adverse effects on adhesive properties or performance metrics.
Case Study: Performance in Metalworking Fluids
Research evaluating the inhibitory properties of this compound in metalworking fluids highlighted its effectiveness when combined with filtering agents like cellulose, enhancing its antimicrobial action against bacterial contamination.
Toxicological Profile
The toxicological assessment of this compound indicates that it is classified as practically nontoxic to slightly toxic for avian species and aquatic life. Studies have shown that it does not cause significant adverse effects at recommended usage levels, making it a safe choice for various applications.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Practically nontoxic |
| Developmental Toxicity | No significant adverse effects |
| Environmental Impact | Low toxicity to aquatic life |
Comparison with Similar Compounds
Key Research Findings and Limitations
- Efficacy : The cis-trans isomer mix in this compound may enhance antimicrobial spectrum compared to cis-only variants, though direct comparative studies are lacking .
- Safety Gaps: Long-term carcinogenicity data for CTAC isomers are insufficient. Impurities in this compound complicate risk assessments, requiring further toxicokinetic studies .
- Industrial Relevance : this compound’s compatibility with diverse formulations (e.g., cosmetics, coatings) is well-documented, but its sensitization risk limits use in leave-on products .
Preparation Methods
Solubility Characteristics
The active ingredient exhibits high solubility in water (222.0 g/100 g at 25°C) but negligible solubility in nonpolar solvents like hexane (<0.01 g/100 g). This polarity-driven behavior enables selective dissolution strategies during formulation. For example, blending this compound with isopropanol (39.5% solubility) allows sodium bicarbonate to precipitate, facilitating its removal via filtration or decantation.
Table 1: Solubility of this compound Active Ingredient in Common Solvents
| Solvent | Solubility (g/100 g, 25°C) |
|---|---|
| Water | 222.0 |
| Ethanol (Absolute) | 4.49 |
| Isopropanol | 39.5 |
| Propylene Glycol | 20.6 |
| Hexane | <0.01 |
Source: EPA registration document (1977)
Aqueous Concentrate Preparation and Stability
Stock Solution Formulation
Concentrated solutions (10–20% w/w) are prepared in vented vessels to prevent pressure buildup from CO2 released during sodium bicarbonate-acid interactions. A typical protocol involves:
-
Water Charging : Deionized water (222.0 g per 100 g this compound) is added to a reactor.
-
Powder Addition : this compound is introduced under propeller agitation (200–400 RPM) to create a vortex.
-
Dissolution Monitoring : Mixing continues for 30–45 minutes until clarity is achieved, with temperature maintained below 40°C.
Table 2: Stability of 20% this compound Aqueous Solution
| Storage Duration | pH | Preservative Efficacy | Color Change |
|---|---|---|---|
| Initial | 7.5 | 100% | None |
| 2 weeks | 8.2 | 98% | Slight yellowing |
| 4 weeks | 8.4 | 95% | Moderate yellowing |
Source: Dow technical bulletin (bencide.co.kr)
Solvent-Based Separation of Active Ingredient
Isopropanol Extraction
Formulators seeking to isolate the active ingredient utilize its moderate solubility in isopropanol (39.5 g/100 g):
-
Slurry Preparation : this compound is mixed with anhydrous isopropanol (1:2 w/v).
-
Filtration : Sodium bicarbonate precipitates and is removed via Büchner filtration.
-
Solvent Recovery : The filtrate is distilled under vacuum (50–60°C) to recover isopropanol, leaving the active ingredient as a crystalline residue.
This method achieves >90% active ingredient recovery, though residual sodium bicarbonate (<5%) may persist.
Compatibility with Industrial Formulations
Latex and Adhesive Systems
In styrene-butadiene latexes, 0.1–0.2% this compound prevents microbial growth for ≥2 years. A 10-Cycle Challenge Test confirmed efficacy across freeze-thaw cycles (5 cycles) and elevated temperatures (140°F for 1 week).
Table 3: this compound Performance in Polyvinyl Acetate Latex
| Concentration (%) | Initial pH | Viscosity (KU) | Challenges to Contamination* |
|---|---|---|---|
| 0.1 | 6.8 | 80 | >10 |
| 0.2 | 6.85 | 80 | >10 |
*Challenges required to induce microbial growth
Source: Dow technical bulletin
Q & A
What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on this compound’s novel applications?
- PICO Application : Define Population (target organism), Intervention (this compound concentration), Comparison (existing antimicrobials), Outcome (efficacy, toxicity). For example: “In C. albicans biofilms (P), does 0.1% this compound (I) compared to chlorhexidine (C) reduce viability (O)?” .
- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanism), Novel (unaddressed in literature), Ethical, and Relevant (public health impact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
